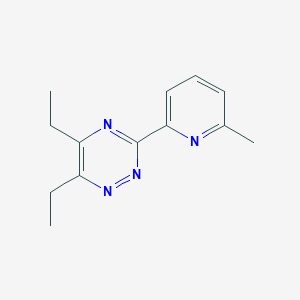
5,6-Diethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Diethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with ethyl groups and a methylpyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with ethyl hydrazinecarboxylate, followed by cyclization with a suitable reagent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
5,6-Diethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
科学的研究の応用
5,6-Diethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
作用機序
The mechanism of action of 5,6-Diethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- 5,6-Dimethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine
- 5,6-Diethyl-3-(4-methylpyridin-2-yl)-1,2,4-triazine
- 5,6-Diethyl-3-(6-ethylpyridin-2-yl)-1,2,4-triazine
Uniqueness
5,6-Diethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups and a methylpyridinyl group can enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved efficacy in certain applications.
特性
分子式 |
C13H16N4 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
5,6-diethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine |
InChI |
InChI=1S/C13H16N4/c1-4-10-11(5-2)16-17-13(15-10)12-8-6-7-9(3)14-12/h6-8H,4-5H2,1-3H3 |
InChIキー |
ISMRYDNLKNFTKS-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=NC(=N1)C2=CC=CC(=N2)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


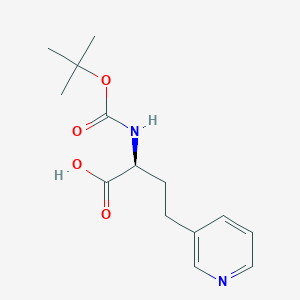
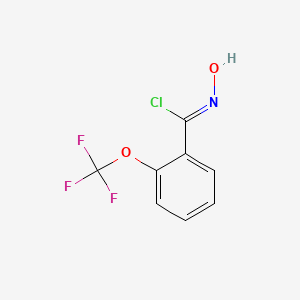
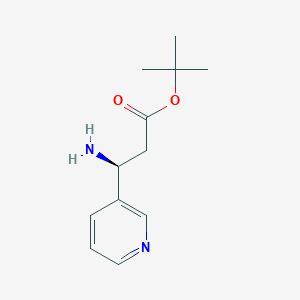

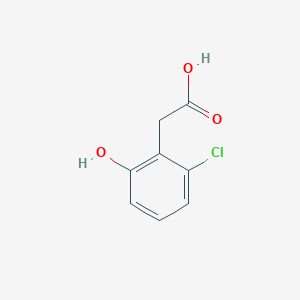
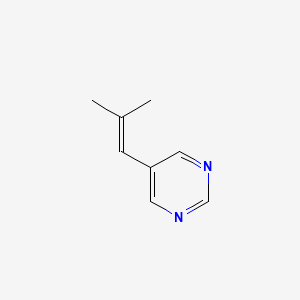
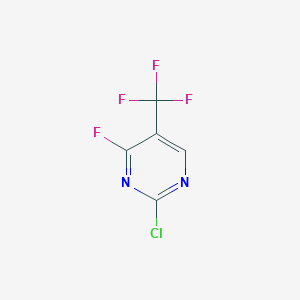
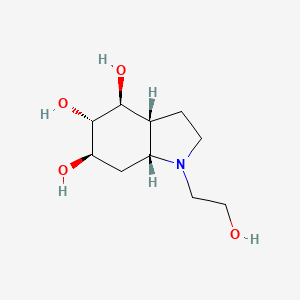
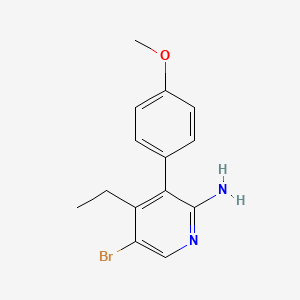
![7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B13103808.png)
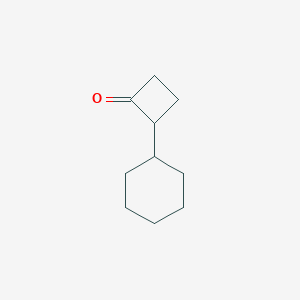

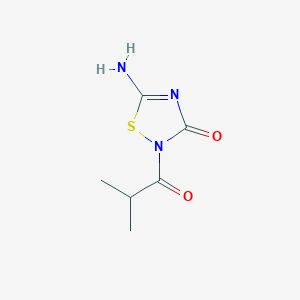
![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13103842.png)
